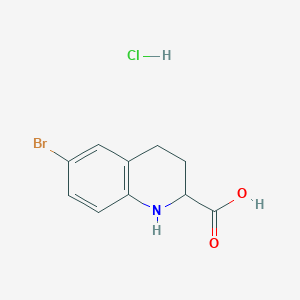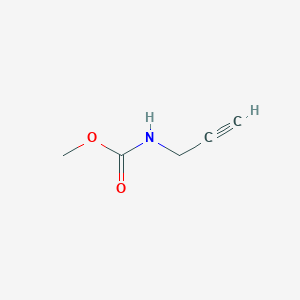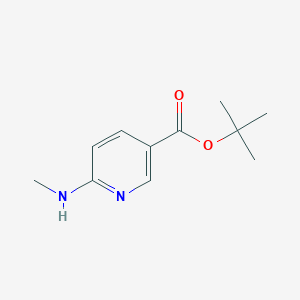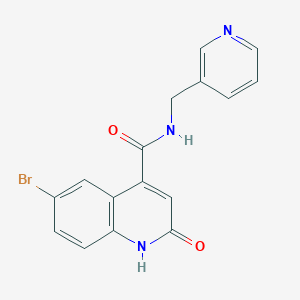
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 292.56 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10BrNO2.ClH/c11-7-2-4-8-6 (5-7)1-3-9 (12-8)10 (13)14;/h2,4-5,9,12H,1,3H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a white to yellow to brown or gray solid or liquid . It has a molecular weight of 292.56 .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride has been explored for its potential use as a photolabile protecting group. The synthesis and photochemistry of a related compound, 8-bromo-7-hydroxyquinoline (BHQ), demonstrate its high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo use. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).
Novel Synthesis Methods
The compound has been involved in novel synthesis methods for producing 3-halo-2-phenylquinoline-4-carboxylic acids. A specific procedure includes the synthesis of the 3-amino intermediate followed by a replacement of the amino group with halogens like chlorine or bromine, showcasing a novel approach to synthesizing halogenated quinolines (Raveglia et al., 1997).
Radiochemical Synthesis
In radiochemical studies, derivatives of this compound have been used to synthesize [Tetrazoyl-11C]LY202157 for in vivo studies of the NMDA receptor channel complex, indicating its utility in neuropharmacology research and development of radiopharmaceuticals (Ponchant et al., 2000).
Marine Natural Product Synthesis
The compound is also of interest in the synthesis of marine natural products. Research on the red alga Rhodomela confervoides led to the isolation of new brominated tetrahydroisoquinolines, highlighting the compound's relevance in the discovery and synthesis of marine-derived pharmaceuticals and chemicals (Ma et al., 2007).
Chemical Synthesis and Biological Activity
Further research includes the synthesis and investigation of the biological activity of derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, indicating its potential in the development of novel therapeutic agents (Khalifa et al., 1982).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14;/h2,4-5,9,12H,1,3H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEQXKHSNLUPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)
![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)


![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)



![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)
